
N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a protein that plays a crucial role in the development and function of B cells, which are immune cells that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various types of cancer and autoimmune diseases.
科学的研究の応用
Synthesis and Biological Activity
A study focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives similar to N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, for dyeing polyester fibers. These compounds demonstrated high efficiency in antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers could be applied in sterile or biologically active fabrics for various applications (Khalifa et al., 2015).
Molecular Interaction Studies
Research on molecular interaction studies of compounds similar to the subject molecule, specifically N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed insights into antagonist activities for the CB1 cannabinoid receptor. This provided valuable information for the development of pharmacological agents (Shim et al., 2002).
Ring Opening in Carboxamides
A study on the acid-catalyzed ring opening in compounds like 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides led to the formation of new chemical structures such as dibenzoxanthenes, diarylmethanes, and calixarenes. This research contributes to the understanding of chemical reactions involving carboxamide derivatives (Gazizov et al., 2015).
Synthesis and Characterization of Polyamides
Research involving the synthesis and characterization of new polyamides based on pyridine derivatives, closely related to N-(2-chlorophenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, has been conducted. These polyamides exhibited notable thermal properties and solubility, highlighting their potential applications in various fields (Faghihi & Mozaffari, 2008).
Pyrazole Derivatives as Cannabinoid Receptor Antagonists
Investigations into pyrazole derivatives as cannabinoid receptor antagonists provide insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings are significant for therapeutic applications and understanding receptor binding sites (Lan et al., 1999).
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-3-1-2-4-12(11)17-13(19)18-7-5-10(9-18)20-14-16-6-8-21-14/h1-4,6,8,10H,5,7,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJNPZVUIZXOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

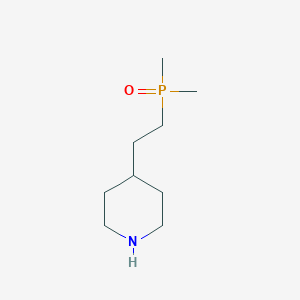
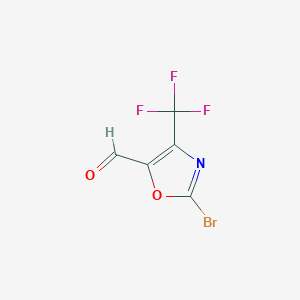
![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)
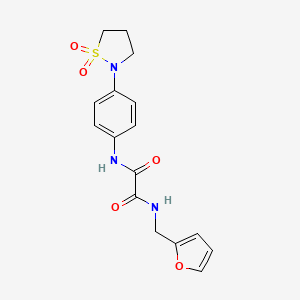
![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)
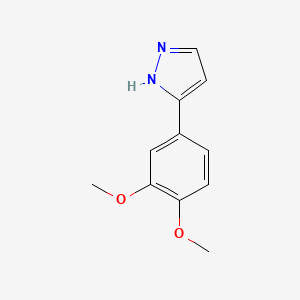

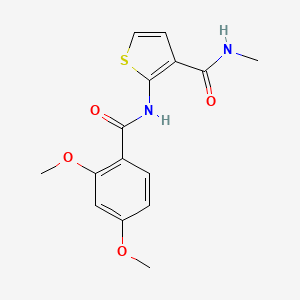
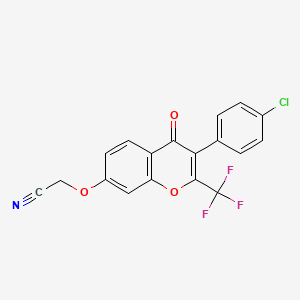
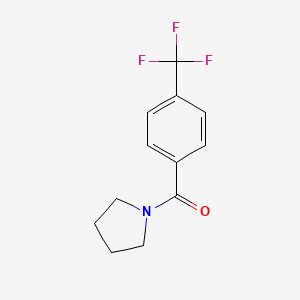
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)